molecular formula C15H33BrSn B8492007 (3-Bromopropyl)(tributyl)stannane CAS No. 61222-08-0

(3-Bromopropyl)(tributyl)stannane

Cat. No. B8492007
CAS RN: 61222-08-0
M. Wt: 412.0 g/mol
InChI Key: SVNMJWQLAHMVPP-UHFFFAOYSA-N
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Patent
US04221811

Procedure details

In a reaction vessel provided with a carbon dioxide condenser, a mixture of 6.18 g (0.015 mol) of Bu3Sn(CH2)3Br and 20 ml of Me2NH was refluxed for 7 h. The residue obtained after evaporation of the excess of Me2NH was taken up in 30 ml of diethyl ether and treated for 15 min with 50 ml of a 10% aqueous solution of NaHCO3. Distillation gave 4.95 g (86%) of (3-dimethylaminopropyl)tributyltin.
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn:1]([CH2:14][CH2:15][CH2:16]Br)([CH2:10][CH2:11][CH2:12][CH3:13])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH2:4][CH3:5].[NH:18]([CH3:20])[CH3:19]>>[CH3:19][N:18]([CH3:20])[CH2:16][CH2:15][CH2:14][Sn:1]([CH2:10][CH2:11][CH2:12][CH3:13])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
6.18 g
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)CCCBr
Name
Quantity
20 mL
Type
reactant
Smiles
N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel provided with a carbon dioxide condenser
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the excess of Me2NH
ADDITION
Type
ADDITION
Details
treated for 15 min with 50 ml of a 10% aqueous solution of NaHCO3
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
CN(CCC[Sn](CCCC)(CCCC)CCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.